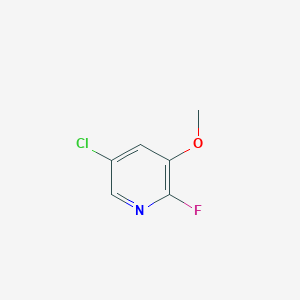

5-Chloro-2-fluoro-3-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluoro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIHQDCDSBTEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227580-27-9 | |

| Record name | 5-chloro-2-fluoro-3-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Fluoro 3 Methoxypyridine

Established Synthetic Routes

Established methods for the synthesis of 5-Chloro-2-fluoro-3-methoxypyridine primarily rely on the sequential functionalization of pyridine (B92270) precursors. These strategies involve carefully orchestrated halogenation and methoxylation steps.

Precursor-Based Synthesis Strategies

The synthesis often commences with a pre-functionalized pyridine ring, which guides the subsequent introduction of substituents. A common precursor is 2,3,5-trichloropyridine (B95902), which allows for selective transformations at specific positions. Another approach involves starting with a substituted pyridine that already contains one or more of the desired functional groups, such as a methoxy (B1213986) or fluoro group, and then introducing the remaining substituents. For instance, the synthesis can begin with 2,3-difluoro-5-chloropyridine, which is then selectively methoxylated. guidechem.com

Halogenation and Methoxylation Techniques in Pyridine Functionalization

The introduction of chloro, fluoro, and methoxy groups onto the pyridine ring is achieved through various specific techniques.

Halogenation:

Chlorination: The introduction of a chlorine atom at the 5-position can be accomplished using chlorinating agents like N-chlorosuccinimide (NCS). orgsyn.org The regioselectivity of this reaction is often directed by the existing substituents on the pyridine ring. In some cases, a chlorine atom can be exchanged for a fluorine atom already present on the ring. google.comgoogleapis.com

Fluorination: Direct fluorination of the pyridine ring can be challenging. A common strategy involves a halogen exchange (Halex) reaction, where a chloro group at the 2-position is replaced by a fluorine atom using a fluoride (B91410) source like potassium fluoride. Selective fluorination can also be achieved using elemental fluorine-iodine mixtures. rsc.org

Methoxylation: The methoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) of a leaving group, usually a chlorine or fluorine atom, with sodium methoxide. The position of the leaving group and the reaction conditions are crucial for achieving the desired 3-methoxy substitution.

Specific Reaction Conditions and Reagents

The success of these synthetic routes hinges on the precise control of reaction conditions and the selection of appropriate reagents.

| Transformation | Reagents | Typical Conditions |

| Chlorination | N-Chlorosuccinimide (NCS) | Cooled to 0 °C in a solvent like CH2Cl2. orgsyn.org |

| Fluorination (Halex) | Potassium Fluoride (KF) | High temperatures in a polar aprotic solvent (e.g., DMSO, sulfolane). |

| Methoxylation (SNAr) | Sodium Methoxide (NaOMe) | In methanol or a polar aprotic solvent, often at elevated temperatures. |

These conditions are often tailored based on the specific substrate and the desired outcome. For example, the temperature and reaction time for the Halex reaction can significantly influence the yield and purity of the fluorinated product.

Novel and Emerging Synthetic Approaches

Recent advancements in organic synthesis have led to the development of more efficient and selective methods for the functionalization of pyridine rings. These novel approaches offer potential advantages over traditional methods in terms of yield, regioselectivity, and functional group tolerance.

Regioselective Functionalization of Pyridine Rings

The inherent electronic properties of the pyridine ring often make direct and regioselective functionalization a significant challenge. researchgate.net However, new strategies have emerged to overcome these limitations. One such approach involves the temporary dearomatization of the pyridine ring to form a more reactive intermediate, which can then undergo regioselective functionalization. nih.gov For instance, the formation of Zincke imine intermediates from pyridines allows for highly regioselective halogenation reactions under mild conditions. chemrxiv.org This method provides a powerful tool for accessing specific substitution patterns that are difficult to achieve through classical electrophilic aromatic substitution.

Another strategy involves the use of directing groups to control the position of functionalization. While not always ideal due to the need for additional synthetic steps for installation and removal, this approach can provide excellent regiocontrol.

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of Substituted Pyridines

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of highly substituted pyridines. nih.govnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce aryl or other carbon-based substituents onto the pyridine ring. rsc.orgacs.org For the synthesis of this compound, these methods could potentially be employed to construct the pyridine core from simpler, pre-functionalized building blocks. For example, a suitably substituted boronic acid could be coupled with a halogenated pyridine derivative.

Multi-step Reaction Sequences for Complex Pyridine Architectures

The construction of the this compound architecture is not achievable through a single reaction but requires a carefully designed multi-step sequence. A plausible and common strategy involves the sequential functionalization of a pre-existing pyridine or the construction of the substituted ring from acyclic precursors. A prominent pathway begins with a polysubstituted pyridine, such as 2,3,5-trichloropyridine, which serves as a versatile starting material.

A typical synthetic route can be conceptualized in the following stages:

Selective Fluorination: The initial step often involves a halogen exchange (Halex) reaction to selectively replace one of the chlorine atoms with fluorine. The chlorine atom at the 2-position of the pyridine ring is particularly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. youtube.com Therefore, reacting 2,3,5-trichloropyridine with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), can yield 5-chloro-2-fluoro-3-chloropyridine. The choice of fluorinating agent and reaction conditions is critical for achieving high regioselectivity.

Methoxylation: The subsequent introduction of the methoxy group at the 3-position is also achieved through a nucleophilic aromatic substitution reaction. The intermediate, 5-chloro-2-fluoro-3-chloropyridine, can be treated with sodium methoxide (NaOMe). In this case, the chlorine at the 3-position is targeted for substitution. The reactivity of the halogens in SNAr reactions on the pyridine ring is highly dependent on their position and the nature of the other substituents.

An alternative pathway could involve starting with 2-aminopyridine. This route would include initial chlorination to produce 2-amino-3,5-dichloropyridine, followed by a Sandmeyer reaction to replace the amino group with a third chlorine atom, yielding 2,3,5-trichloropyridine. google.com From there, the synthesis would proceed with the fluorination and methoxylation steps as described above.

These multi-step sequences, while effective, often require careful control over reaction conditions to manage regioselectivity and maximize the yield of the desired product at each stage.

Optimization Strategies and Scalability in Laboratory Synthesis

The successful laboratory synthesis of this compound, especially with an eye towards scalability, hinges on the careful optimization of each step in the reaction sequence. Key areas of focus include enhancing the yield and purity of the final product and fine-tuning reaction conditions for improved selectivity and efficiency.

Yield Enhancement and Purity Considerations

In the fluorination of trichloropyridines, the choice of solvent and fluorinating agent plays a crucial role. High-boiling polar aprotic solvents like sulfolane and dimethyl sulfoxide (DMSO) are often employed to facilitate the dissolution of inorganic fluoride salts and to allow for the high reaction temperatures typically required for the Halex reaction. google.com The use of a mixture of cesium fluoride and potassium fluoride has been reported to be effective, with product yields reaching up to 90% for similar fluorinated pyridines. google.com

Purification of the intermediates and the final product is critical for removing unreacted starting materials and side products. Common purification techniques include:

Distillation: For liquid products, distillation under reduced pressure can be effective in separating compounds with different boiling points. guidechem.com

Chromatography: Flash column chromatography is a standard method for purifying solid or high-boiling liquid products, allowing for the separation of isomers and other impurities. nih.gov

The table below summarizes key parameters that can be adjusted for yield and purity enhancement in the synthesis of halogenated pyridines.

| Parameter | Consideration for Optimization | Potential Impact |

| Fluorinating Agent | Choice between KF, CsF, or mixtures. | CsF is more reactive but more expensive. Mixtures can offer a balance of reactivity and cost. |

| Solvent | Use of high-boiling polar aprotic solvents (e.g., Sulfolane, DMSO). | Improves solubility of fluoride salts and allows for higher reaction temperatures, increasing reaction rate. |

| Temperature | Precise control of reaction temperature for each step. | Affects reaction rate and can influence the regioselectivity of the substitution. |

| Purification Method | Selection of distillation, recrystallization, or chromatography. | Crucial for isolating the desired product in high purity from byproducts and unreacted materials. |

Reaction Condition Tuning for Selectivity and Efficiency

The regioselectivity of the fluorination and methoxylation steps is a significant challenge in the synthesis of this compound. Tuning the reaction conditions is essential to ensure that the substituents are introduced at the correct positions on the pyridine ring.

For the selective fluorination of 2,3,5-trichloropyridine at the 2-position, temperature control is a key factor. A patent for the synthesis of 5-chloro-2,3-difluoropyridine (B143520) from 2,3,5-trichloropyridine describes a two-stage temperature profile. The reaction is initially held at a lower temperature (e.g., 180-190°C) to favor the formation of the mono-fluorinated intermediate, followed by an increase in temperature (e.g., 200-210°C) to drive the reaction to the di-fluorinated product. google.com A similar strategy of staged temperature control could be employed to optimize the formation of the desired mono-fluorinated precursor. The use of a phase transfer catalyst, such as tetraphenylphosphonium bromide or tetrabutylphosphonium bromide, can also enhance the rate and efficiency of the fluorination reaction, potentially allowing for milder conditions and improved selectivity. google.com

In the subsequent methoxylation step, the inherent reactivity of the halogenated pyridine intermediate governs the selectivity. The fluorine atom at the 2-position is highly activated towards nucleophilic attack. To achieve selective methoxylation at the 3-position, the reaction conditions must be carefully controlled to favor substitution of the chlorine at this position over the more reactive fluorine at the 2-position. This might involve using a less reactive methoxide source or carefully controlling the stoichiometry and reaction temperature.

The following table outlines strategies for tuning reaction conditions to achieve selectivity and efficiency.

| Strategy | Description | Application in Synthesis |

| Temperature Control | Stepwise or gradient temperature profiles to control the extent of reaction. | Can be used to isolate mono-fluorinated intermediates and prevent over-fluorination. |

| Catalysis | Use of phase transfer catalysts in halogen exchange reactions. | Increases the effective concentration of the fluoride ion in the organic phase, improving reaction rates and yields. google.com |

| Solvent Choice | Selecting a solvent that preferentially solvates certain transition states. | Can influence the regioselectivity of nucleophilic aromatic substitution reactions. |

| Stoichiometry | Precise control of the molar ratios of reactants. | Prevents the formation of over-substituted byproducts and maximizes the conversion of the limiting reagent. |

By systematically applying these optimization strategies, the laboratory synthesis of this compound can be made more efficient, selective, and scalable, facilitating its availability for further research and development.

Reactivity and Reaction Pathways of 5 Chloro 2 Fluoro 3 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halopyridines. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the presence of electron-withdrawing halogen substituents, facilitates the attack of nucleophiles.

Influence of Halogen and Methoxy (B1213986) Substituents on SNAr Reactivity

The reactivity of halogens in SNAr reactions on pyridine rings is a subject of considerable interest. Generally, in activated aryl systems, the leaving group aptitude follows the order F > Cl ≈ Br > I. researchgate.net This trend is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. This polarization is often the rate-determining step in the SNAr mechanism. sci-hub.se

In the context of 5-Chloro-2-fluoro-3-methoxypyridine, the fluorine atom at the C-2 position is expected to be more reactive towards nucleophilic substitution than the chlorine atom at the C-5 position. This is due to the activating effect of the nitrogen atom on the ortho (C-2) and para (C-4) positions for nucleophilic attack.

Regioselectivity of Nucleophilic Attack on the Pyridine Ring

In SNAr reactions of pyridines, nucleophilic attack is favored at the C-2 and C-4 positions because the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com Attack at the C-3 or C-5 positions does not allow for this resonance stabilization, making these positions much less reactive. baranlab.org

For this compound, the two potential sites for nucleophilic attack are the carbon atoms bearing the halogen substituents: C-2 (fluoro) and C-5 (chloro). Given the inherent preference for attack at the C-2 position in pyridines and the superior leaving group ability of fluoride (B91410) in many SNAr reactions, the regioselectivity is strongly directed towards the substitution of the fluorine atom at the C-2 position. baranlab.org

Studies on similarly substituted pyridines, such as 5-bromo-2-chloro-3-fluoropyridine, have shown that under SNAr conditions, selective substitution of the 3-fluoro group can be achieved. nih.gov This further supports the prediction that the C-2 fluoro group in this compound would be the primary site of nucleophilic attack.

Exploration of Various Nucleophiles and Reaction Conditions

A wide array of nucleophiles can be employed in SNAr reactions with halopyridines. These include alkoxides, phenoxides, amines, thiols, and carbanions. The choice of nucleophile and reaction conditions can significantly impact the outcome of the reaction.

For instance, reactions of 2-halopyridines with sulfur nucleophiles have been shown to proceed efficiently. sci-hub.se Similarly, amination reactions are common, with various primary and secondary amines being used to displace halogens from the pyridine ring. nih.govntu.edu.sg The use of milder reaction conditions has been shown to allow for high functional group tolerance in SNAr reactions of 2-fluoropyridines. acs.org

The table below summarizes the expected reactivity of this compound with different classes of nucleophiles in SNAr reactions, highlighting the predicted primary product.

| Nucleophile Class | Example Nucleophile | Predicted Primary Product |

| Oxygen Nucleophiles | Sodium Methoxide (NaOCH₃) | 2,3-Dimethoxy-5-chloropyridine |

| Nitrogen Nucleophiles | Piperidine | 5-Chloro-3-methoxy-2-(piperidin-1-yl)pyridine |

| Sulfur Nucleophiles | Sodium Thiophenoxide (NaSPh) | 5-Chloro-3-methoxy-2-(phenylthio)pyridine |

| Carbon Nucleophiles | Phenylacetonitrile anion (PhCHCN⁻) | 2-(5-Chloro-3-methoxy-2-pyridinyl)phenylacetonitrile |

Electrophilic Aromatic Substitution (EAS) Reactions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. This is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom, which reduces the electron density of the ring. stackexchange.com Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion, which is even more strongly deactivated. stackexchange.com

Direct C-H Functionalization Strategies

Direct C-H functionalization offers an alternative to traditional cross-coupling reactions for the modification of pyridine rings. While challenging due to the inherent lack of reactivity of C-H bonds, several strategies have been developed. These methods often involve the use of transition metal catalysts to activate the C-H bond. rsc.org For pyridines, C-H functionalization can be directed to specific positions by the use of directing groups or by exploiting the intrinsic electronic properties of the ring. Recent advancements have focused on C-4 selective functionalization of pyridines. frontiersin.orgnih.govrsc.orgfrontiersin.org

In the case of this compound, direct C-H functionalization would target the C-4 or C-6 positions. The electronic and steric environment around these positions, dictated by the existing substituents, would influence the feasibility and selectivity of such reactions.

Activation and Deactivation Effects of Substituents

The substituents on the pyridine ring play a crucial role in determining the feasibility and regioselectivity of EAS reactions.

Deactivating Groups: The nitrogen atom in the pyridine ring itself is a powerful deactivating group for EAS. stackexchange.com The halogen atoms (chloro and fluoro) are also deactivating due to their electron-withdrawing inductive effects. masterorganicchemistry.comlibretexts.org

Activating Groups: The methoxy group (-OCH₃) is an activating group because it can donate electron density to the ring through resonance. masterorganicchemistry.compearson.com It is an ortho-, para-director.

In this compound, the deactivating effects of the ring nitrogen and the two halogens are expected to strongly outweigh the activating effect of the methoxy group. Therefore, the molecule is highly deactivated towards electrophilic attack.

If an EAS reaction were to occur under forcing conditions, the regioselectivity would be determined by a combination of these directing effects. The methoxy group directs ortho and para. The para position (C-5) is already substituted with chlorine. The ortho positions are C-2 (substituted with fluorine) and C-4 (unsubstituted). The pyridine nitrogen directs meta (C-3 and C-5). stackexchange.comquora.com The halogens are ortho-, para-directors, but are deactivating.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com For substituted pyridines like this compound, these reactions are crucial for introducing diverse functionalities.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for creating biaryl structures and other conjugated systems. nih.govlibretexts.org The general mechanism involves an oxidative addition of the halide to a palladium(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

In the context of halogenated pyridines, the reactivity of the C-X bond (where X is a halogen) is a key factor. Generally, the order of reactivity is I > Br > Cl. However, advancements in catalyst systems, especially those using bulky, electron-rich phosphine (B1218219) ligands, have made the coupling of less reactive chloro-pyridines more efficient. nih.gov For this compound, the chlorine at the 5-position is a potential site for Suzuki coupling. The reaction would involve the coupling of the pyridine with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. libretexts.org The fluorine atom at the 2-position and the methoxy group at the 3-position can influence the electronic density of the pyridine ring, thereby affecting the rate and efficiency of the oxidative addition step. uwindsor.ca

While specific examples detailing the Suzuki coupling of this compound are not prevalent in the provided search results, the general principles of Suzuki coupling of chloropyridines are well-established. uwindsor.ca The choice of catalyst, ligand, base, and solvent is critical for a successful reaction.

Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) species. |

| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. nih.gov |

| Base | K₂CO₃, K₃PO₄, CsF | Activates the organoboron reagent for transmetalation. nih.gov |

| Organoboron Reagent | Arylboronic acids, Arylboronic esters | Provides the organic group to be coupled. |

| Solvent | Toluene, Dioxane, THF/H₂O | Solubilizes reactants and influences reaction rate. |

Other Metal-Catalyzed Cross-Coupling Methods

Beyond palladium, other transition metals like nickel, copper, and iron are also effective catalysts for cross-coupling reactions. mdpi.comresearchgate.net These earth-abundant metals offer potentially more cost-effective and sustainable alternatives.

Kumada Coupling: This reaction utilizes a Grignard reagent as the organometallic partner. Nickel and iron catalysts are commonly employed for coupling aryl chlorides. mdpi.comresearchgate.net For this compound, a Kumada coupling could potentially form a new carbon-carbon bond at the 5-position.

Sonogashira Coupling: This method is used to form carbon-carbon bonds between sp²-hybridized carbons (from the aryl halide) and sp-hybridized carbons (from a terminal alkyne). mdpi.com It is typically catalyzed by a combination of palladium and a copper co-catalyst.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium.

Hiyama Coupling: This involves the coupling of an organosilane with an organic halide, activated by a fluoride source.

Negishi Coupling: This employs an organozinc reagent and is typically catalyzed by nickel or palladium.

The choice of a specific cross-coupling method would depend on the desired product, the functional group tolerance, and the availability of the starting materials.

Redox Reactions

The halogen and methoxy substituents on the pyridine ring of this compound influence its behavior in reduction and oxidation reactions.

Reduction Pathways of Halogenated Pyridines

The reduction of halogenated pyridines can proceed through several pathways, often leading to dehalogenation. For a compound like this compound, selective reduction of the chloro group over the more stable fluoro group is generally expected.

A patented process describes a method for producing 3-substituted 2-chloro-5-fluoropyridines by selectively reducing a chlorine atom at the 6-position of a precursor compound. google.com While this does not directly involve this compound, it highlights the feasibility of selective dehalogenation on a pyridine ring. Common methods for the reduction of aryl halides include catalytic hydrogenation (e.g., using Pd/C and H₂) or using metal-based reducing agents.

Oxidation Processes Involving the Pyridine Ring or Substituents

The pyridine ring is generally resistant to oxidation. However, substituents on the ring can be susceptible to oxidation. For instance, a methyl group on a pyridine ring can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. google.com In the case of this compound, the methoxy group could potentially be cleaved under harsh oxidative conditions, although this is generally not a facile process. The pyridine nitrogen can also be oxidized to an N-oxide using reagents like m-CPBA or hydrogen peroxide.

Radical Reactions

Information specifically detailing the radical reactions of this compound is limited in the provided search results. However, halogenated aromatic compounds can participate in radical reactions. For instance, under certain conditions (e.g., photolysis or initiation with a radical initiator), the carbon-chlorine bond could undergo homolytic cleavage to form a pyridyl radical. This reactive intermediate could then participate in various radical-mediated transformations.

Scientific Literature Lacks Specific Data on the Radical Reactivity of this compound

A thorough review of available scientific literature reveals a significant gap in the specific research concerning the photoinduced and thermally induced radical transformations of the chemical compound this compound. While the principles of radical chemistry are well-established for the broader class of pyridine compounds, detailed studies focusing on the unique reactivity of this specific molecule are not present in the current body of published research.

General concepts in organic chemistry suggest that the halogenated and methoxy-substituted pyridine ring of this compound could theoretically be susceptible to radical reactions. For instance, photoinduced reactions, often employing UV light, or thermally induced transformations could potentially lead to the homolytic cleavage of the carbon-chlorine bond, which is typically weaker than the carbon-fluorine bond, to generate a pyridyl radical intermediate. However, without specific experimental data, the precise conditions required for such transformations and the subsequent reactivity of the resulting radical remain speculative.

Similarly, the synthetic utility of a hypothetical 5-chloro-3-methoxypyridyl radical cannot be detailed with scientific accuracy. In broader contexts, pyridyl radicals are valuable intermediates in a variety of synthetic applications, including C-C, C-N, and C-O bond-forming reactions, which are crucial for the synthesis of complex pharmaceutical and agrochemical compounds. The specific influence of the fluoro and methoxy substituents on the stability and reaction pathways of the radical derived from this compound has not been investigated.

Due to the absence of direct research findings, it is not possible to construct a scientifically rigorous article on the "," specifically focusing on its "Photoinduced and Thermally Induced Radical Transformations" and the "Synthetic Utility of Radical Intermediates" as outlined in the initial request. The creation of such an article would require speculation and extrapolation that would not meet the standards of scientific accuracy.

Further experimental research is necessary to elucidate the radical chemistry of this compound. Such studies would need to explore its behavior under various photolytic and thermal conditions and characterize the resulting radical intermediates and their subsequent reactions. Until such research is published, a detailed and authoritative discussion on this specific topic remains beyond the scope of current scientific knowledge.

Structure Activity Relationship Sar Studies and Molecular Design of Derivatives

Design Principles for 5-Chloro-2-fluoro-3-methoxypyridine Derivatives

The design of novel derivatives of this compound is guided by established medicinal chemistry principles, aiming to optimize the compound's properties for specific biological targets.

Rational drug design for derivatives of this pyridine (B92270) scaffold often begins with identifying a specific biological target, such as a kinase or an enzyme. nih.gov By understanding the three-dimensional structure of the target's binding site, chemists can design molecules that fit precisely and form key interactions, such as hydrogen bonds or hydrophobic contacts, to achieve high affinity and specificity. This structure-based design approach minimizes off-target effects and enhances the therapeutic potential of the designed compounds.

Scaffold hopping is a powerful strategy employed to discover novel core structures that retain the essential pharmacophoric features of the original molecule while offering improved properties like enhanced bioavailability or reduced toxicity. nih.govmdpi.comdundee.ac.uk This can involve replacing the pyridine ring with other heterocyclic systems that maintain the correct spatial arrangement of key functional groups.

Bioisosteric replacement is a related concept where one functional group is exchanged for another with similar physical or chemical properties. researchgate.netrsc.orgacs.org For instance, the nitrile group can sometimes act as a bioisostere for the nitrogen atom in a pyridine ring. researchgate.net In the context of this compound derivatives, a common bioisosteric replacement involves substituting the methoxy (B1213986) group with other small alkyl or alkoxy groups to fine-tune the compound's lipophilicity and binding interactions.

Impact of Substituent Modifications on Biological Activities

The methoxy group at the 3-position of the pyridine ring plays a significant role in molecular recognition. It can act as a hydrogen bond acceptor and its size and lipophilicity can influence how the molecule fits into a binding pocket. nih.gov Studies on 2-methoxypyridine (B126380) derivatives have shown that the presence and position of the methoxy group can enhance cytotoxic activity against certain cancer cell lines. mdpi.com For instance, introducing a methoxy group at specific positions on an attached phenyl ring was found to increase activity, suggesting its involvement in key binding interactions. mdpi.com The methoxy group's ability to modulate solubility and metabolic stability is another key consideration in drug design. nih.gov

Combinatorial Chemistry and High-Throughput Screening for Derivative Discovery

Combinatorial chemistry offers a powerful strategy for the rapid synthesis of a large number of derivatives, known as a library, from a common scaffold. mdpi.com For this compound, a combinatorial library could be designed by introducing diversity at the remaining open positions on the pyridine ring, or by replacing the existing substituents.

High-throughput screening (HTS) is then employed to rapidly assess the biological activity of the synthesized library of compounds. nih.gov HTS assays can be designed to measure various activities, such as enzyme inhibition, receptor binding, or effects on cell viability. The data generated from HTS can quickly identify "hit" compounds with desired biological activity, which can then be selected for further optimization.

Below is a hypothetical example of a combinatorial library based on the this compound scaffold and the results of a hypothetical HTS assay for kinase inhibition.

Table 1: Representative Data from a High-Throughput Screening of a Combinatorial Library Based on this compound for Kinase Inhibition

| Compound ID | R1-Substituent (at C4) | R2-Substituent (at C6) | Kinase Inhibition (%) at 10 µM |

| Lib-001 | -H | -H (Parent Compound) | 5 |

| Lib-002 | -Methyl | -H | 12 |

| Lib-003 | -Phenyl | -H | 25 |

| Lib-004 | -H | -Amino | 45 |

| Lib-005 | -H | -Morpholino | 68 |

| Lib-006 | -Methyl | -Amino | 52 |

| Lib-007 | -Phenyl | -Morpholino | 85 |

Targeted Synthesis of Analogs for Specific Biological Pathways

Based on preliminary HTS data or computational modeling, promising "hit" compounds can be further developed through targeted synthesis. This approach involves the rational design and synthesis of a smaller, more focused set of analogs to improve potency, selectivity, and pharmacokinetic properties. nih.gov

For instance, if HTS data suggests that derivatives of this compound are potent inhibitors of a particular kinase, targeted synthesis could be employed to optimize interactions with the kinase's active site. This might involve synthesizing analogs with substituents that can form specific hydrogen bonds or hydrophobic interactions with key residues in the ATP-binding pocket.

The synthesis of such targeted analogs often involves multi-step reaction sequences. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are commonly used to introduce aryl or amino substituents onto the pyridine ring with high precision. sigmaaldrich.com

The table below presents hypothetical SAR data for a series of targeted analogs designed to improve kinase inhibitory activity.

Table 2: Hypothetical Structure-Activity Relationship Data for Targeted Analogs of this compound

| Compound ID | Modification from Parent Scaffold | IC₅₀ (nM) for Target Kinase |

| Parent | This compound | >10,000 |

| Analog-A | Replacement of C5-Cl with Phenyl | 5,200 |

| Analog-B | Replacement of C2-F with Amino | 1,500 |

| Analog-C | C4-amination with Piperidine | 850 |

| Analog-D | C4-amination with Morpholine | 450 |

| Analog-E | C4-amination with N-methylpiperazine | 120 |

Computational and Theoretical Investigations of 5 Chloro 2 Fluoro 3 Methoxypyridine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of 5-Chloro-2-fluoro-3-methoxypyridine would provide valuable information about its geometry, electron density distribution, and the nature of its chemical bonds. Such studies can elucidate how the electronegative chlorine and fluorine atoms, along with the electron-donating methoxy (B1213986) group, influence the electronic environment of the pyridine (B92270) ring. This information is crucial for predicting the molecule's stability, reactivity, and potential interaction sites.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and reactivity. A smaller energy gap generally implies higher reactivity. For this compound, analysis of the HOMO and LUMO would identify the most probable sites for nucleophilic and electrophilic attack. Reactivity descriptors, also derived from DFT calculations, could further quantify its electrophilicity and nucleophilicity, offering a more detailed picture of its reactive behavior.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) like this compound might interact with a biological target, typically a protein.

Ligand-Protein Interaction Analysis

Molecular docking simulations would place the 3D structure of this compound into the binding site of a target protein. This would allow for the detailed analysis of potential intermolecular interactions, such as hydrogen bonds, halogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for molecular recognition and binding. Understanding these interactions is the first step in rational drug design.

Prediction of Binding Affinities and Conformational Stability

Following docking, molecular dynamics simulations can be employed to predict the stability of the ligand-protein complex over time. These simulations can also be used to calculate the binding affinity, which is a measure of how strongly the ligand binds to the protein. This information is vital for prioritizing potential drug candidates. The conformational stability of this compound within the binding site would also be assessed to ensure a favorable and stable interaction.

Research Applications and Potential in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

Substituted pyridines are among the most prevalent structural motifs in pharmaceuticals and agrochemicals. The ability to selectively introduce various functional groups onto a pre-functionalized pyridine (B92270) core is a powerful strategy in discovery chemistry. 5-Chloro-2-fluoro-3-methoxypyridine serves as an exemplary scaffold for such purposes, with its distinct reactive sites—the highly activated 2-fluoro position, the 5-chloro position amenable to cross-coupling, and the methoxy (B1213986) group at the 3-position—offering a blueprint for constructing complex molecules.

The 2-fluoro-5-chloropyridine moiety is a recognized pharmacophore and a key intermediate in the development of various therapeutic agents, particularly in the realm of kinase inhibitors for oncology. The high reactivity of the C2-fluorine atom toward nucleophilic aromatic substitution (SNAr) makes it an ideal handle for introducing complex amine-containing side chains, a common feature in many active pharmaceutical ingredients. acs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, underscoring the synthetic advantage of the fluoro-substituent. acs.orgnih.gov

Research into Aurora A kinase inhibitors, which are investigated for their potential to treat cancers with MYC-family oncogene amplification, provides a clear example of this synthetic strategy. nih.gov In the synthesis of a potent inhibitor, a key step involves the coupling of a pyrrolidine (B122466) derivative with a substituted pyrimidine (B1678525), which is itself constructed using building blocks like 6-chloro-2-fluoropyridine-3-carboxylic acid. nih.gov This highlights how the 2-fluoro- and chloro-substituted pyridine framework is integral to the final molecular design. This compound represents a closely related and synthetically valuable precursor for such endeavors, where the methoxy group can precisely modulate the electronic properties and biological activity of the resulting drug candidate.

Table 1: Example of a 2-Fluoro-6-chloropyridine Derivative in Pharmaceutical Synthesis An illustration of how a related scaffold is used to build a complex kinase inhibitor.

| Precursor Derivative | Role | Resulting Compound Class |

|---|---|---|

| 6-Chloro-2-fluoropyridine-3-carboxylic acid | Building block for pyrimidine core | Aurora Kinase Inhibitors |

In the agrochemical industry, halogenated and polysubstituted pyridines are fundamental intermediates for a wide range of high-efficacy, low-toxicity pesticides. google.com Specifically, 2,3,5-trisubstituted pyridines are precursors to fourth-generation pesticides. nih.gov A prominent example is the synthesis of modern herbicides, where compounds like 5-chloro-2,3-difluoropyridine (B143520) serve as crucial starting materials. google.comgoogle.com This intermediate is used in the preparation of herbicides such as clodinafop-propargyl, which functions by inhibiting acetyl-CoA carboxylase in grasses. acs.orgchemicalbook.com

The synthesis of 5-chloro-2,3-difluoropyridine often starts from 2,3,5-trichloropyridine (B95902) via a halogen exchange (Halex) reaction. google.com The structural similarity of this compound to these key agrochemical intermediates is significant. It shares the critical 2,3,5-substitution pattern, suggesting its potential as a building block for novel crop protection agents. The methoxy group at the C3 position could be used to fine-tune the biological activity, selectivity, or metabolic profile of new agrochemical candidates.

Table 2: 2,3,5-Substituted Pyridine as an Agrochemical Precursor

| Pyridine Intermediate | Application | Final Agrochemical Product (Example) |

|---|

The application of functionalized pyridine derivatives extends beyond life sciences into the field of materials science. These heterocyclic compounds are explored as key components in the design of advanced materials due to their electronic properties, coordination capabilities, and structural rigidity. For instance, the related compound 5-Chloro-2,3-difluoropyridine has been identified as a building block for the preparation of ligands used in metal-organic frameworks (MOFs). nbinno.com MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.

Furthermore, analogous compounds like 5-Chloro-2-methoxypyridine are noted for their use in creating specialized polymers and resins. chemimpex.com The utility of this compound in this domain lies in its potential to act as a modifiable ligand or monomer. The substituents allow for tuning of the electronic landscape of the pyridine ring, which can in turn influence the properties of the resulting material, such as its photophysical characteristics, thermal stability, or affinity for metal ions.

Development of Novel Heterocyclic Systems

The inherent reactivity of this compound makes it a powerful platform for the synthesis of more complex, multi-ring heterocyclic systems. Its functional groups can act as anchors or directing groups for annulation reactions to form fused pyridines or as reactive sites for sequential substitutions to generate polysubstituted scaffolds.

Annulation, or ring-forming, reactions are a cornerstone of heterocyclic chemistry, allowing for the construction of fused polycyclic systems from simpler precursors. These fused systems, such as pyrido[2,3-d]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrido-oxazines, are prevalent in medicinal chemistry and often exhibit unique biological activities. acs.orgnih.gov

A versatile building block, 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine, which is structurally analogous to this compound, has been shown to be an excellent precursor for fused pyrido-oxazines. acs.orgacs.org In these reactions, the C2-substituent acts as a leaving group for an initial substitution, followed by an intramolecular cyclization involving a nucleophile introduced at the C3 position. Similarly, substituted pyridines containing amino and hydrazido groups can be cyclized with various reagents to form fused pyrimidine and triazole rings. nih.gov this compound could readily participate in such transformations. For example, displacement of the C2-fluorine by a dinucleophile, or chemical modification of the C3-methoxy group to a hydroxyl or amino function, would generate an intermediate primed for intramolecular cyclization to yield novel fused heterocyclic systems.

Table 3: Annulation Reaction to Form a Fused Pyridine System

| Starting Pyridine Type | Reagent/Reaction Type | Resulting Fused System |

|---|---|---|

| 2-Amino-6-chloropyridine derivative | Reaction with ethyl acetoacetate | Pyrido[2,3-d]pyrimidine |

| 2-Hydrazido-6-chloropyridine derivative | Reaction with acetic acid | Pyrazolo[3,4-b]pyridine |

The creation of diverse libraries of polysubstituted pyridines is a major goal for medicinal and agrochemical research. This compound is an ideal starting point for this purpose due to the differential reactivity of its substituents, which allows for a series of selective, stepwise functionalizations. acs.orgnih.gov

The general order of reactivity for palladium-catalyzed cross-coupling reactions often follows the trend I > Br > OTf >> Cl, while the susceptibility to nucleophilic aromatic substitution (SNAr) is typically F > Cl. acs.orgnih.gov This differential reactivity can be exploited to achieve chemoselective functionalization.

For this compound, this offers a clear synthetic pathway:

SNAr at C2: The highly activated 2-fluoro position is the most likely site for nucleophilic attack by amines, alcohols, or thiols, allowing for the introduction of a wide variety of substituents under relatively mild conditions. acs.org

Cross-Coupling at C5: The 5-chloro position is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, to form new carbon-carbon bonds with aryl, heteroaryl, or alkyl groups. sigmaaldrich.comnsf.gov

This sequential approach allows for the controlled and regioselective installation of multiple, diverse substituents onto the pyridine core, generating complex, polysubstituted scaffolds from a single, versatile starting material. acs.orgacs.org

Table 4: Regioselective Reactions for Polysubstitution of a Pyridine Core Illustrates the potential for selective functionalization at different positions of the this compound ring based on established chemical principles.

| Position | Substituent | Preferred Reaction Type | Example Coupling Partner |

|---|---|---|---|

| C2 | -F | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols |

Advanced Functional Material Precursors

The combination of a chloro, fluoro, and methoxy group on a pyridine ring makes this compound a versatile, though currently under-explored, building block for more complex molecules. In theory, the different substituents can be selectively targeted in chemical reactions, allowing for the construction of precisely designed functional materials.

Currently, there is no specific research detailing the use of this compound in the synthesis of liquid crystals, including fluorinated ionic liquid crystals. However, the broader class of fluorinated pyridine derivatives is highly relevant to this field. The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy for tuning key properties such as dielectric anisotropy, viscosity, and thermal stability. The high electronegativity and small size of the fluorine atom can significantly influence the intermolecular interactions that govern liquid crystalline behavior.

Ionic liquid crystals (ILCs) are a class of materials that combine the properties of ionic liquids and liquid crystals. Pyridinium-based cations are common components of ILCs. The synthesis of fluorinated ionic liquid crystals often involves the quaternization of a fluorinated pyridine derivative. While there are no specific examples utilizing this compound, its structure suggests it could theoretically serve as a starting material for creating novel pyridinium-based ILCs. The presence of both fluorine and chlorine atoms could offer unique electronic and steric properties to the resulting materials.

Beyond liquid crystals, the structural features of this compound suggest its potential utility in other areas of advanced materials science, although specific examples are not yet present in the literature. Substituted pyridines are integral components in various functional materials, including polymers for electronics and membranes. The presence of a fluorine atom can enhance the thermal and chemical stability of polymers, while the pyridine nitrogen can be used for coordination with metals or to introduce specific functionalities.

The development of new materials often relies on the availability of novel building blocks. While the direct application of this compound remains to be explored, its synthesis and characterization contribute to the library of available chemical compounds for materials scientists. Future research may uncover specific applications where the unique combination of substituents in this molecule provides advantageous properties.

Future Directions and Emerging Research Avenues for 5 Chloro 2 Fluoro 3 Methoxypyridine

Sustainable Synthesis and Green Chemistry Approaches

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. Future research on the synthesis of 5-Chloro-2-fluoro-3-methoxypyridine and its derivatives will likely focus on developing more sustainable methods. sruc.ac.ukmdpi.com This includes the use of safer and more environmentally friendly solvents, the development of catalytic reactions to replace stoichiometric reagents, and the implementation of energy-efficient processes. sruc.ac.ukrasayanjournal.co.in

Key green chemistry strategies that could be applied include:

Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives like water, supercritical fluids, or biodegradable ionic liquids. rasayanjournal.co.in

Catalysis: Employing recyclable metal catalysts or biocatalysts (enzymes) to improve reaction efficiency and reduce waste. mdpi.comnih.gov Biocatalysis, in particular, offers high selectivity under mild conditions. mdpi.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. mdpi.com

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. rasayanjournal.co.in

| Green Chemistry Principle | Application in Pyridine (B92270) Synthesis | Potential Benefit |

| Waste Prevention | Designing synthetic pathways that produce minimal byproducts. | Reduced environmental impact and disposal costs. |

| Atom Economy | Maximizing the incorporation of atoms from reactants into the final product. mdpi.com | Increased efficiency and less waste. |

| Safer Solvents & Auxiliaries | Utilizing water, ionic liquids, or solvent-free conditions. rasayanjournal.co.in | Reduced toxicity and environmental pollution. |

| Design for Energy Efficiency | Employing microwave or ultrasonic irradiation to accelerate reactions. rasayanjournal.co.in | Lower energy consumption and faster synthesis. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the pyridine core. nih.gov | Reduced reliance on fossil fuels. |

| Catalysis | Implementing recyclable catalysts or enzymes for transformations. mdpi.comnih.gov | Higher yields, increased selectivity, and less waste. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers significant advantages in terms of safety, efficiency, and scalability. The integration of flow chemistry with automated synthesis platforms is a promising avenue for the production of this compound and its derivatives. syrris.com This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. soci.org

Automated flow synthesis systems can facilitate the rapid generation of compound libraries for screening purposes. syrris.com This is particularly valuable in drug discovery for exploring the structure-activity relationships of derivatives. The ability to telescope multiple reaction steps without isolating intermediates can streamline the synthesis process, making it more time and resource-efficient. syrris.comnih.gov

Exploration of New Catalytic Systems for Functionalization

The functionalization of the this compound core is crucial for creating novel compounds with desired properties. Future research will likely focus on the discovery and application of new catalytic systems to achieve this. This includes the development of more efficient metal-based catalysts for cross-coupling reactions, as well as the exploration of biocatalysis for highly selective transformations. mdpi.com

The use of phase transfer catalysts in fluorination reactions has been shown to be effective and could be further explored for the synthesis of related fluorinated pyridines. google.com Additionally, photocatalysis represents an emerging area that could enable novel transformations of the pyridine ring under mild conditions. nih.gov

Advanced Spectroscopic and Analytical Characterization for Reaction Monitoring

To optimize synthetic processes, particularly in flow chemistry, real-time reaction monitoring is essential. Advanced spectroscopic and analytical techniques are expected to play a crucial role in this area. In-line analytical methods, such as desorption electrospray ionization mass spectrometry (DESI-MS), can provide immediate feedback on reaction progress, allowing for rapid optimization of conditions. nih.gov

The development and application of other process analytical technologies (PAT) like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy will enable a deeper understanding of reaction kinetics and mechanisms. This will facilitate better control over the synthesis of this compound and its derivatives, ensuring higher quality and reproducibility.

Multi-Omics Integration in Biological Activity Profiling

Understanding the biological effects of new compounds derived from this compound requires a holistic approach. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful platform to elucidate the mechanism of action of these compounds. nih.govmdpi.comnih.gov By simultaneously analyzing changes across multiple biological layers, researchers can gain a comprehensive view of a compound's impact on cellular systems. mdpi.com

This integrated approach can help in identifying novel drug targets, understanding potential off-target effects, and discovering biomarkers for efficacy and toxicity. nih.gov The application of multi-omics will be instrumental in advancing the development of new therapeutic agents based on the this compound scaffold.

| Omics Field | Level of Biological Information | Application in Drug Discovery |

| Genomics | DNA sequence and structure | Identifying genetic predispositions to disease and drug response. |

| Transcriptomics | Gene expression (RNA) | Understanding how a compound alters gene activity. rsc.org |

| Proteomics | Protein abundance and modifications | Characterizing the protein targets of a drug and its effect on cellular pathways. rsc.org |

| Metabolomics | Small molecule metabolites | Assessing the metabolic consequences of drug action and identifying biomarkers. semanticscholar.org |

Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize medicinal chemistry and materials science. nih.gov These computational tools can be employed to design novel derivatives of this compound with optimized properties. By learning from existing chemical data, ML models can predict the biological activity, toxicity, and physicochemical properties of new molecules, thereby accelerating the design-make-test-analyze cycle of drug discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-fluoro-3-methoxypyridine, and how can intermediates be optimized?

- Methodology :

- Halogenation and Methoxylation : Start with a pyridine precursor (e.g., 3-methoxypyridine) and use directed ortho-metalation (DoM) to introduce fluorine and chlorine. For example, LDA (lithium diisopropylamide) can deprotonate the pyridine ring, followed by quenching with Cl₂ or F₂ sources. Adjust reaction temperatures (-78°C to 0°C) to control selectivity .

- Cross-Coupling : Use Suzuki-Miyaura coupling with boronic acids for late-stage functionalization. Ensure anhydrous conditions and Pd catalysts (e.g., Pd(PPh₃)₄) for efficiency .

- Intermediate Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients).

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Key Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, fluorine-induced deshielding). ¹⁹F NMR (δ -110 to -150 ppm) confirms fluorine position .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification. Fragmentation patterns help distinguish regioisomers.

- IR Spectroscopy : Detect C-F (1100–1000 cm⁻¹) and C-O (1250–1050 cm⁻¹) stretches .

Q. What safety protocols are critical when handling halogenated pyridines like this compound?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to respiratory hazards .

- Store at 0–6°C in airtight containers to prevent degradation .

- Dispose of waste via licensed chemical disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed in multi-substituted pyridines?

- Strategies :

- Directing Groups : Utilize methoxy (-OMe) as a meta-directing group to control halogen placement. Fluorine’s electronegativity may alter electronic effects, requiring DFT calculations to predict reactivity .

- Sequential Halogenation : Introduce chlorine first (via electrophilic substitution), then fluorine via Balz-Schiemann reaction (diazotization with NaNO₂/HBF₄) .

Q. How do electronic effects of substituents influence cross-coupling reactivity in this compound?

- Analysis :

- Electron-Withdrawing Effects : Chlorine and fluorine reduce electron density, slowing oxidative addition in Pd-catalyzed reactions. Use electron-rich ligands (e.g., XPhos) to enhance catalytic activity .

- Steric Effects : Methoxy groups at the 3-position may hinder coupling at adjacent positions. Computational modeling (e.g., Gaussian) predicts steric maps for reaction feasibility .

Q. How can contradictions in NMR data for structural confirmation be resolved?

- Resolution Methods :

- 2D NMR : Use HSQC and HMBC to correlate ¹H-¹³C signals and confirm connectivity. For example, HMBC correlations between methoxy protons and C-3 resolve positional ambiguity .

- Computational NMR : Compare experimental shifts with DFT-calculated (e.g., B3LYP/6-311+G(d,p)) chemical shifts to validate structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.